molecular formula C10H14N2O2 B15218980 N-[(1R)-1-(Hydroxymethyl)-2-phenylethyl]urea CAS No. 275378-91-1

N-[(1R)-1-(Hydroxymethyl)-2-phenylethyl]urea

Cat. No.: B15218980
CAS No.: 275378-91-1
M. Wt: 194.23 g/mol
InChI Key: NJVZDURTFWBXAM-SECBINFHSA-N
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Description

®-1-(1-Hydroxy-3-phenylpropan-2-yl)urea is an organic compound that features a urea moiety attached to a hydroxyphenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(1-Hydroxy-3-phenylpropan-2-yl)urea typically involves the reaction of ®-1-(1-Hydroxy-3-phenylpropan-2-yl)isocyanate with ammonia or an amine. The reaction is usually carried out under mild conditions, often at room temperature, and can be facilitated by the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

On an industrial scale, the production of ®-1-(1-Hydroxy-3-phenylpropan-2-yl)urea may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in ®-1-(1-Hydroxy-3-phenylpropan-2-yl)urea can undergo oxidation to form a carbonyl group.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.

    Substitution: Conditions typically involve the use of bases or acids to facilitate the reaction.

Major Products

    Oxidation: Formation of ®-1-(1-Oxo-3-phenylpropan-2-yl)urea.

    Reduction: Formation of ®-1-(1-Amino-3-phenylpropan-2-yl)urea.

    Substitution: Various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, ®-1-(1-Hydroxy-3-phenylpropan-2-yl)urea can be used as a building block for the synthesis of more complex molecules

Biology

Medicine

Due to its structural features, ®-1-(1-Hydroxy-3-phenylpropan-2-yl)urea could be explored for its therapeutic potential in treating various diseases, although specific applications would require further research.

Industry

In materials science, the compound might be used in the development of polymers or as an additive to enhance the properties of certain materials.

Mechanism of Action

The mechanism by which ®-1-(1-Hydroxy-3-phenylpropan-2-yl)urea exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or modulating their activity. The hydroxy group may form hydrogen bonds, while the urea moiety could participate in various interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(1-Hydroxy-3-phenylpropan-2-yl)amine
  • ®-1-(1-Hydroxy-3-phenylpropan-2-yl)isocyanate
  • ®-1-(1-Hydroxy-3-phenylpropan-2-yl)carbamate

Uniqueness

What sets ®-1-(1-Hydroxy-3-phenylpropan-2-yl)urea apart from similar compounds is the presence of both a hydroxy group and a urea moiety, which can confer unique reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

275378-91-1

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

[(2R)-1-hydroxy-3-phenylpropan-2-yl]urea

InChI

InChI=1S/C10H14N2O2/c11-10(14)12-9(7-13)6-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H3,11,12,14)/t9-/m1/s1

InChI Key

NJVZDURTFWBXAM-SECBINFHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](CO)NC(=O)N

Canonical SMILES

C1=CC=C(C=C1)CC(CO)NC(=O)N

Origin of Product

United States

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